{[(2S,4S)-4-fluoro-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine
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Overview
Description
{[(2S,4S)-4-fluoro-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine is a complex organic compound that features a pyrrolidine ring substituted with a fluorine atom and a pyrimidinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(2S,4S)-4-fluoro-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable diamine and a carbonyl compound under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Attachment of the Pyrimidinylmethyl Group: This step involves the alkylation of the pyrrolidine ring with a pyrimidinylmethyl halide under basic conditions.
Methylation: The final step is the methylation of the amine group using methyl iodide or dimethyl sulfate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated synthesis and purification systems would also be common to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrimidinylmethyl group using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of pyrrolidinone derivatives.
Reduction: Formation of reduced pyrimidinylmethyl derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
{[(2S,4S)-4-fluoro-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of {[(2S,4S)-4-fluoro-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The pyrimidinylmethyl group may interact with nucleic acids or proteins, modulating their function and activity.
Comparison with Similar Compounds
Similar Compounds
{[(2S,4S)-4-chloro-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine: Similar structure but with a chlorine atom instead of fluorine.
{[(2S,4S)-4-bromo-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine: Similar structure but with a bromine atom instead of fluorine.
{[(2S,4S)-4-iodo-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine: Similar structure but with an iodine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in {[(2S,4S)-4-fluoro-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine imparts unique properties, such as increased metabolic stability and enhanced binding affinity, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
1-[(2S,4S)-4-fluoro-1-(pyrimidin-5-ylmethyl)pyrrolidin-2-yl]-N-methylmethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4/c1-13-5-11-2-10(12)7-16(11)6-9-3-14-8-15-4-9/h3-4,8,10-11,13H,2,5-7H2,1H3/t10-,11-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZLKEYDXCNGEW-QWRGUYRKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(CN1CC2=CN=CN=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1C[C@@H](CN1CC2=CN=CN=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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